molecular formula C5H3Cl2N B584776 2,3-Dichloropyridine-2-13C CAS No. 1644451-39-7

2,3-Dichloropyridine-2-13C

Cat. No.: B584776
CAS No.: 1644451-39-7
M. Wt: 148.978
InChI Key: MAKFMOSBBNKPMS-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloropyridine-2-13C is a chlorinated derivative of pyridine, where the carbon at the second position is isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Dichloropyridine-2-13C typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,6-dichloropyridine to form 2,3,6-trichloropyridine, followed by selective dechlorination to yield 2,3-Dichloropyridine . Another method involves the chlorination of 2-chloro-3-carboxypyridine, followed by oxidation and further chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of metal catalysts and organic solvents to ensure high yield and purity. The reaction conditions are optimized to minimize production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropyridine-2-13C undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas are employed.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine oxides, and various heterocyclic compounds .

Scientific Research Applications

2,3-Dichloropyridine-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3-Dichloropyridine-2-13C involves its interaction with specific molecular targets. The isotopic labeling allows for detailed studies of its metabolic pathways and interactions with enzymes. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into its effects at the molecular level .

Comparison with Similar Compounds

2,3-Dichloropyridine-2-13C is unique due to its isotopic labeling, which distinguishes it from other dichloropyridines. Similar compounds include:

  • 2,4-Dichloropyridine
  • 2,5-Dichloropyridine
  • 2,6-Dichloropyridine
  • 3,4-Dichloropyridine
  • 3,5-Dichloropyridine

These compounds differ in the position of the chlorine atoms on the pyridine ring, which affects their chemical properties and reactivity. The isotopic labeling of this compound makes it particularly valuable for research applications, providing unique insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

2,3-dichloro(213C)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKFMOSBBNKPMS-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=[13C](N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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